molecular formula C17H19N3O2 B269175 3-[(anilinocarbonyl)amino]-N-propylbenzamide

3-[(anilinocarbonyl)amino]-N-propylbenzamide

Cat. No. B269175
M. Wt: 297.35 g/mol
InChI Key: DIFQWQZNPOEVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Anilinocarbonyl)amino]-N-propylbenzamide is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-[(Anilinocarbonyl)amino]-N-propylbenzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cell growth and survival. Inhibition of Hsp90 leads to the degradation of these proteins and ultimately leads to cell death.
Biochemical and Physiological Effects:
3-[(Anilinocarbonyl)amino]-N-propylbenzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also increase the expression of proteins involved in the regulation of the immune system. Additionally, it can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(Anilinocarbonyl)amino]-N-propylbenzamide in lab experiments is its specificity for Hsp90. This compound does not target other proteins that are important for cell growth and survival. However, one limitation is that it can be difficult to synthesize and purify this compound, which can limit its availability for research.

Future Directions

There are several future directions for research involving 3-[(Anilinocarbonyl)amino]-N-propylbenzamide. One direction is to study its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to optimize the synthesis and purification of this compound to make it more readily available for research.

Synthesis Methods

The synthesis of 3-[(Anilinocarbonyl)amino]-N-propylbenzamide involves the reaction between aniline, propylamine, and benzoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and an organic solvent such as dichloromethane. The resulting product is a white crystalline powder that is purified using column chromatography.

Scientific Research Applications

3-[(Anilinocarbonyl)amino]-N-propylbenzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and can prevent the death of neurons.

properties

Product Name

3-[(anilinocarbonyl)amino]-N-propylbenzamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-(phenylcarbamoylamino)-N-propylbenzamide

InChI

InChI=1S/C17H19N3O2/c1-2-11-18-16(21)13-7-6-10-15(12-13)20-17(22)19-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

DIFQWQZNPOEVDK-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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